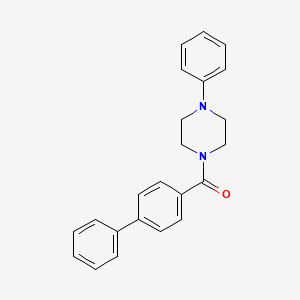
Prot-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-356814 is a chemical compound known for its potent inhibitory effects on the L-proline transporter.
Preparation Methods
The synthesis of WAY-356814 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of biphenyl derivatives with piperazine derivatives under controlled conditions.
Functional group introduction: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve high purity levels.
Industrial production methods for WAY-356814 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures while ensuring consistency and purity.
Chemical Reactions Analysis
WAY-356814 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: WAY-356814 can undergo substitution reactions with halides and amines, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include halides, amines, potassium permanganate, chromium trioxide, and palladium catalysts. The major products formed from these reactions are oxidized, reduced, and substituted derivatives of WAY-356814.
Scientific Research Applications
WAY-356814 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in studies involving L-proline transporters and their inhibitors.
Biology: WAY-356814 is employed in research focused on understanding the role of L-proline transporters in cellular processes.
Medicine: This compound is being investigated for its potential therapeutic applications in treating neurological diseases, such as neurodegenerative disorders.
Mechanism of Action
WAY-356814 exerts its effects by inhibiting the L-proline transporter, a protein responsible for the transport of the amino acid L-proline across cell membranes. By binding to the transporter, WAY-356814 prevents the uptake of L-proline, leading to altered cellular processes and potential therapeutic effects in neurological diseases .
Comparison with Similar Compounds
WAY-356814 is unique in its high affinity and potency as an inhibitor of the L-proline transporter. Similar compounds include:
Other L-proline transporter inhibitors: Various other compounds have been developed to inhibit the L-proline transporter, each with unique structural characteristics and varying degrees of potency.
WAY-356814 stands out due to its specific binding properties and potential therapeutic applications in neurological diseases.
Properties
IUPAC Name |
(4-phenylphenyl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(21-13-11-20(12-14-21)19-7-3-1-4-8-19)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-14H,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYSKWYZIZGSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














